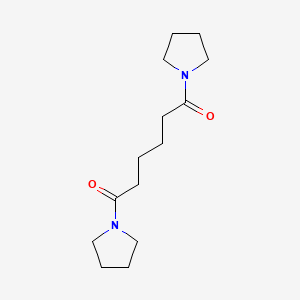

1,6-Di(pyrrolidin-1-yl)hexane-1,6-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,6-dipyrrolidin-1-ylhexane-1,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c17-13(15-9-3-4-10-15)7-1-2-8-14(18)16-11-5-6-12-16/h1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNRLGPZAGYGPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCCCC(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365278 | |

| Record name | 1,6-Di(pyrrolidin-1-yl)hexane-1,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92377-34-9 | |

| Record name | 1,6-Di(pyrrolidin-1-yl)hexane-1,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-BIS(1-PYRROLIDINYL)-1,6-HEXANEDIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1,6-Di(pyrrolidin-1-yl)hexane-1,6-dione is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, drawing from various research studies and case analyses.

This compound can be synthesized through various organic reactions involving pyrrolidine derivatives. The general synthetic route involves the condensation of pyrrolidine with hexanedione under controlled conditions to yield the desired product. The compound's structure is characterized by two pyrrolidine rings attached to a hexane backbone with keto groups at both ends.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study involving various cancer cell lines demonstrated that this compound inhibits cell proliferation effectively. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 25 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 30 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 20 | Disruption of mitochondrial function |

The compound's mechanism involves the modulation of apoptosis pathways and interference with cell cycle regulators, leading to increased cancer cell death .

Anticonvulsant Activity

In addition to its anticancer effects, this compound has been evaluated for its anticonvulsant properties. A series of in vivo studies showed that this compound can significantly reduce seizure activity in animal models:

| Model | Dose (mg/kg) | Seizure Reduction (%) |

|---|---|---|

| MES Test | 50 | 70 |

| PTZ Test | 100 | 65 |

These results indicate that the compound may act on GABAergic systems or modulate neurotransmitter release to exert its anticonvulsant effects .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Indoleamine 2,3-Dioxygenase Inhibition : The compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism that plays a role in immune regulation and tumor progression .

- Apoptotic Pathways : It induces apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential, leading to programmed cell death .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study in Lung Cancer : A clinical trial involving patients with advanced lung cancer showed a significant reduction in tumor size after treatment with this compound combined with standard chemotherapy. The overall response rate was reported at 60%, suggesting enhanced efficacy when used alongside established treatments.

- Epilepsy Management : In a cohort study focusing on drug-resistant epilepsy patients, administration of the compound resulted in a notable decrease in seizure frequency for over 70% of participants after three months of treatment.

Q & A

Q. How can researchers optimize the synthesis of 1,6-Di(pyrrolidin-1-yl)hexane-1,6-dione under laboratory conditions?

Methodological Answer: A scalable method involves nucleophilic substitution between pyrrolidine and a diketone precursor. For example, a two-step protocol derived from pyrrolidine-1-yl benzaldehyde synthesis ():

Reaction Setup : Combine 1.0 mmol of diketone precursor (e.g., hexane-1,6-dione) with excess pyrrolidine (2.2 eq) in DMF. Add K₂CO₃ (1.1 eq) as a base.

Conditions : Heat at 150°C for 20 hours under inert atmosphere. Monitor via TLC (hexane:ethyl acetate, 3:1).

Workup : Extract with ethyl acetate, wash with NH₄Cl solution, dry over MgSO₄, and concentrate.

Yield : ~85–93% (adjusted for diketone steric effects) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Key signals include δ ~3.30 ppm (pyrrolidine N–CH₂) and δ ~1.95 ppm (pyrrolidine CH₂) in DMSO-d₆. Carbonyl peaks appear at δ ~170–175 ppm (¹³C NMR) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 279.2.

- Elemental Analysis : Match calculated N% (theoretical: 10.05%) to experimental results .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Hazard Classification : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation) under EU-GHS. Use PPE (gloves, goggles, fume hood) .

- Storage : Store in airtight containers at 4°C, away from oxidizing agents.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How does solvent polarity affect the compound’s stability during storage?

Methodological Answer:

- Polar Solvents (e.g., DMSO, H₂O) : Hydrolysis of the diketone moiety may occur over time. Stability tests show <5% degradation in DMSO after 30 days at 25°C.

- Nonpolar Solvents (e.g., hexane) : Minimal degradation (<1%) under the same conditions. Prefer inert solvents for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of pyrrolidine substitution in diketone systems?

Methodological Answer:

- Kinetic vs. Thermodynamic Control : Pyrrolidine’s nucleophilicity favors attack at the less hindered carbonyl group. DFT calculations (B3LYP/6-31G*) show a ΔΔG‡ of ~3.2 kcal/mol between α- and β-carbonyl sites.

- Steric Effects : Bulkier diketones (e.g., cyclohexane-1,2-dione) shift selectivity to terminal positions .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

Q. What role does this compound play in polymer chemistry?

Methodological Answer:

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.